Azane;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;hydroiodide, commonly known as ammonium iodide, is an inorganic compound with the chemical formula NH₄I. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in photographic chemicals and some medications. It is also known for its role in organic synthesis and as a source of iodide ions in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azane;hydroiodide can be synthesized through the reaction of ammonia (NH₃) with hydroiodic acid (HI). The reaction is as follows: [ \text{NH}_3 + \text{HI} \rightarrow \text{NH}_4\text{I} ]
Industrial Production Methods: In industrial settings, this compound is produced by passing ammonia gas into a solution of hydroiodic acid. The reaction is exothermic and must be carefully controlled to prevent the release of excess heat. The resulting solution is then evaporated to obtain the crystalline product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to nitrogen gas and iodine.
Reduction: It can also be reduced to form ammonia and iodide ions.
Substitution: In organic synthesis, this compound can participate in substitution reactions, where the iodide ion is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles, including halides and alkoxides, can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitrogen gas (N₂) and iodine (I₂).
Reduction: Ammonia (NH₃) and iodide ions (I⁻).
Substitution: Depending on the nucleophile, different substituted ammonium compounds are formed.
Scientific Research Applications
Azane;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: It serves as a source of iodide ions, which are essential for thyroid function and are used in various biological assays.
Medicine: this compound is used in some medications for its expectorant properties and as a source of iodine.
Industry: It is employed in the production of photographic chemicals and as a stabilizer in certain types of polymers.
Mechanism of Action
The mechanism by which azane;hydroiodide exerts its effects is primarily through the release of iodide ions. These ions can participate in various biochemical pathways, including the synthesis of thyroid hormones. In organic synthesis, the iodide ion acts as a nucleophile, facilitating substitution reactions.
Molecular Targets and Pathways:
Thyroid Hormone Synthesis: Iodide ions are essential for the production of thyroid hormones, which regulate metabolism.
Nucleophilic Substitution: In chemical reactions, the iodide ion targets electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Ammonium Chloride (NH₄Cl): Used in dry cell batteries and as a flux in metalworking.
Ammonium Bromide (NH₄Br): Employed in photographic chemicals and as a flame retardant.
Ammonium Fluoride (NH₄F): Utilized in glass etching and as a preservative in some vaccines.
Uniqueness: Azane;hydroiodide is unique due to its high solubility in water and its specific applications in organic synthesis and medicine. The iodide ion’s role in thyroid hormone synthesis also sets it apart from other ammonium halides.
Biological Activity
Azane, commonly known as hydrazine (N2H4), and its derivatives, including hydroiodide (N2H4·HI), have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of azane; hydroiodide, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Azane and Hydroiodide
Azane is a simple hydronitrogen compound characterized by a structure consisting solely of nitrogen and hydrogen atoms. It is known for its reactivity and potential biological activity, particularly in the context of drug development. Hydroiodide, as a salt form, enhances the solubility and bioavailability of azane derivatives, making them more suitable for pharmaceutical applications.
Biological Activities
The biological activities associated with azane; hydroiodide can be categorized into several key areas:
- Antimicrobial Activity : Azane derivatives have been shown to possess significant antibacterial properties. For instance, studies indicate that hydrazine and its derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has demonstrated that azane derivatives can inhibit the growth of cancer cells. For example, hydrazone derivatives synthesized from azane exhibit potent anticancer activity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 4 to 17 μM .
- Neuroprotective Effects : Some studies suggest that azane derivatives may have neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase activity .
- Anti-inflammatory Activity : Azane compounds have also been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of azane; hydroiodide are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : Azane can influence ROS levels within cells, leading to either oxidative stress or protective effects depending on the context. This modulation plays a crucial role in its anticancer and antimicrobial activities.
- Enzyme Inhibition : Many azane derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, inhibition of cytochrome P450 enzymes has been linked to reduced toxicity and enhanced therapeutic efficacy in certain contexts .
- Interaction with Cellular Targets : The nucleophilic nature of azanes allows them to interact with electrophilic sites on proteins or nucleic acids, potentially leading to alterations in cellular signaling pathways.
Case Studies
-
Anticancer Activity :
A study conducted by Xu et al. synthesized various hydrazone derivatives from azane and evaluated their anticancer properties against different cell lines. The results indicated significant antiproliferative effects, particularly in breast cancer cell lines (MCF-7), where some compounds exhibited IC50 values as low as 6.7 nM . -
Neuroprotective Studies :
Research by Mphahlele et al. explored the neuroprotective effects of hydrazine derivatives in models of Alzheimer's disease. The study found that specific modifications to the hydrazine structure enhanced inhibitory activity against β-secretase, a key enzyme involved in amyloid plaque formation . -
Antimicrobial Efficacy :
A comprehensive review highlighted the antimicrobial properties of hydrazone derivatives derived from azanes. These compounds demonstrated effectiveness against various pathogens, suggesting potential applications in developing new antibiotics .
Properties
IUPAC Name |
azane;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.H3N/h1H;1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFWSNCTAHXBQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.943 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-06-4 |
Source
|
Record name | Ammonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.